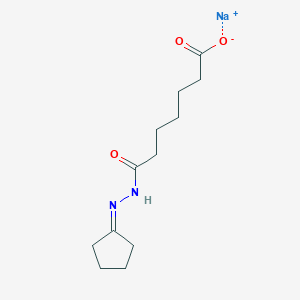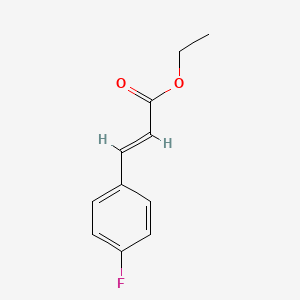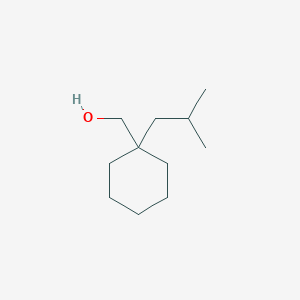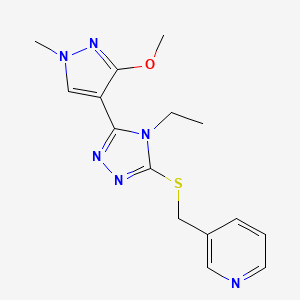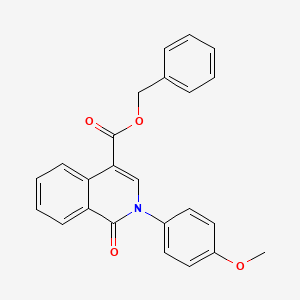
5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is a compound with a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine ring is a common structure in many pharmaceuticals and plays a significant role in drug design . This compound has a molecular weight of 255.74 .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of piperidine compounds has been a focus of modern organic chemistry due to their importance in the pharmaceutical industry . The synthesis often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed piperidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a methylphenyl group . The InChI code for this compound is 1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H .Chemical Reactions Analysis
Piperidine derivatives, including this compound, can undergo various chemical reactions. One common reaction is the Knoevenagel condensation, which involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.74 . It is a powder at room temperature .Scientific Research Applications
Crystal and Molecular Structure
- The crystal and molecular structure of similar compounds like 4-piperidinecarboxylic acid hydrochloride have been characterized through methods such as single crystal X-ray diffraction and FTIR spectrum. These studies provide insights into the molecular conformation and bonding patterns of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacological Applications
- Piperidine derivatives have been investigated for their potential as CCR5 antagonists, showing promising inhibitory activity against HIV-1 envelope-mediated membrane fusion. This highlights the potential of such compounds in antiviral therapies (Imamura et al., 2006).
Asymmetric Synthesis
- Piperidine compounds have been used in asymmetric synthesis. For example, they have been utilized as chiral auxiliaries in the asymmetric synthesis of 2-substituted piperidines, showcasing their utility in stereochemically controlled synthetic processes (Wanner & Paintner, 1994).
Modulation of Receptors
- Novel compounds containing piperidine structures have been investigated for their role in the allosteric modulation of cannabinoid CB1 receptors. These studies contribute to our understanding of receptor pharmacology and the development of drugs targeting the endocannabinoid system (Price et al., 2005).
Antimicrobial and Antifungal Activities
- Research into the antimicrobial and antifungal activities of piperidine derivatives has shown promising results. These studies highlight the potential of these compounds in developing new therapeutic agents for bacterial and fungal infections (Faty, Hussein, & Youssef, 2010).
Neuropharmacology
- Piperidine derivatives have been studied for their potential in neuropharmacology, particularly in relation to N-methyl-D-aspartate (NMDA) receptor antagonism, which has implications for the treatment of neurological conditions (Murphy et al., 1988).
Cancer Therapy
- The potential of piperidine-containing compounds in cancer therapy has been explored. Some derivatives have shown significant inhibitory effects on cancer cell growth, indicating their potential utility in oncology (Rehman et al., 2018).
Cognitive Performance
- Research on compounds like RS 67333, which include piperidine structures, has examined their effects on cognitive performance in animal models, contributing to the development of potential treatments for cognitive impairments (Fontana et al., 1997).
Mechanism of Action
While the specific mechanism of action for 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is not mentioned in the search results, piperidine derivatives are known to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Piperidine derivatives, including 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride, have been the focus of many recent studies due to their importance in drug design . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines , as well as exploring their potential therapeutic applications .
Properties
IUPAC Name |
5-(4-methylphenyl)piperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLIPOZULDQPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)
![(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676146.png)
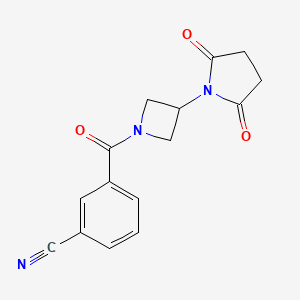
![3-Fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2676149.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)
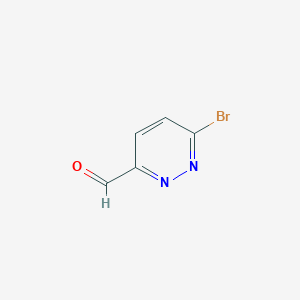
![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)
